(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine
CAS No.:
Cat. No.: VC17195097
Molecular Formula: C10H8F2N2O
Molecular Weight: 210.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2N2O |
|---|---|
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | [5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H8F2N2O/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10/h1-3,5H,4,13H2 |
| Standard InChI Key | LBEFUTGHHVLWOH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₀H₈F₂N₂O, with a molecular weight of 210.18 g/mol. Its IUPAC name is [5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine, reflecting the positions of substituents on the oxazole ring (Figure 1). The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring introduces electron-withdrawing effects, which may influence the compound’s reactivity and interactions with biological targets .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈F₂N₂O | |
| Molecular Weight | 210.18 g/mol | |
| SMILES | C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN | |
| InChI | InChI=1S/C10H8F2N2O/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10/h1-3,5H,4,13H2 | |
| InChIKey | LBEFUTGHHVLWOH-UHFFFAOYSA-N |
Stereoelectronic Properties
The oxazole ring’s aromaticity and the electron-deficient nature of the difluorophenyl group create a polarized system. The methanamine side chain at position 4 introduces a primary amine, which may participate in hydrogen bonding or serve as a site for derivatization . Computational modeling of similar oxazole derivatives predicts moderate hydrophobicity (logP ≈ 2.1–2.5), suggesting moderate membrane permeability .
Synthesis and Derivative Design
Synthetic Routes
While no peer-reviewed synthesis of (5-(2,4-difluorophenyl)oxazol-4-yl)methanamine has been published, oxazole derivatives are typically synthesized via cyclization or condensation reactions. A plausible pathway involves:
-
Formation of the oxazole core: Reaction of a β-ketoamide precursor with a halogenating agent (e.g., PCl₃) to induce cyclization.
-
Introduction of the difluorophenyl group: Suzuki–Miyaura coupling or nucleophilic aromatic substitution using 2,4-difluorophenylboronic acid .
-
Functionalization at position 4: Reductive amination or direct substitution to install the methanamine group .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Oxazole cyclization | β-Ketoamide, PCl₃, 80–100°C | 60–70% |
| 2 | Aryl coupling | 2,4-Difluorophenylboronic acid, Pd catalyst | 45–55% |
| 3 | Amine introduction | NH₃, NaBH₃CN, MeOH | 30–40% |
*Theoretical yields based on analogous reactions .
Structural Analogues
Modifications to the oxazole scaffold—such as replacing fluorine with chlorine or varying the amine substituent—have been explored to optimize bioactivity. For example, [2-(2,4-dichlorophenyl)-4-methylol-5H-oxazol-4-yl]methanol (CAS 727674-39-7) demonstrates how halogen substitution alters physicochemical properties . Similarly, [5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 1443424-87-0) highlights the impact of oxadiazole vs. oxazole cores .
Physicochemical and Spectroscopic Properties
Predicted Collision Cross Section (CCS)
Ion mobility spectrometry data for related oxazoles suggest a CCS of 144.8–156.4 Ų for adducts such as [M+H]⁺ and [M+Na]⁺ . These values align with the compound’s moderate polarity and molecular volume.
Stability and Reactivity
The difluorophenyl group enhances metabolic stability by resisting oxidative degradation, while the oxazole ring’s resonance stabilization reduces susceptibility to ring-opening reactions. The primary amine may form salts (e.g., hydrochlorides) to improve solubility .
Biological Activities and Mechanisms
Anticancer Activity
Fluorinated oxazoles often target tyrosine kinases (e.g., VEGFR-2) and antimetabolite pathways. The compound’s difluorophenyl moiety may mimic purine bases, interfering with DNA synthesis in rapidly dividing cells . In vitro assays on analogous molecules report IC₅₀ values of 58.4 µM against HT29 colorectal cancer cells, comparable to cisplatin .
Table 3: Hypothesized Biological Targets
| Target | Mechanism | Assay Type |
|---|---|---|
| VEGFR-2 | Inhibition of angiogenesis | Kinase assay |
| Thymidylate synthase | Antimetabolite activity | Enzymatic assay |
| Topoisomerase II | DNA intercalation | Gel electrophoresis |
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is commonly used for oxazole analysis. Predicted retention times range from 8.2–10.5 minutes under 0.1% TFA conditions .
Mass Spectrometry
High-resolution MS (HRMS) of the [M+H]⁺ ion would show a peak at m/z 211.06775 (calculated) . Fragmentation patterns typically include loss of NH₃ (−17 Da) and cleavage of the oxazole ring .
NMR Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) would feature:
-
A singlet at δ 8.2 ppm (H-2 of oxazole)
-
Doublets at δ 7.6–7.8 ppm (aromatic H from difluorophenyl)
Future Research Directions
-
Synthetic optimization: Improve yields in the amine functionalization step using microwave-assisted synthesis.
-
In vitro screening: Evaluate cytotoxicity across NCI-60 cancer cell lines and antimicrobial panels.
-
ADMET profiling: Assess metabolic stability in liver microsomes and plasma protein binding.
-
Target identification: Use computational docking to predict interactions with kinases or DNA repair enzymes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume